(R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester
Overview
Description
“®-2-Amino-2-methyl-pent-4-enoic acid methyl ester” is a type of ester. Esters are widespread and naturally occurring compounds. They are often pleasant-smelling liquids that contribute to the fragrant odors of fruits and flowers . The ester linkage is also present in animal fats and many biologically important molecules .
Synthesis Analysis
Esters are usually synthesized from carboxylic acids. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Acid chlorides can also be converted into esters by treatment with an alcohol in the presence of base .
Molecular Structure Analysis
The molecular structure of esters involves an ester linkage, which is a characteristic functional group of esters . The ester linkage is a carbonyl adjacent to an ether linkage .
Chemical Reactions Analysis
Esters undergo various chemical reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One of the key reactions of esters is hydrolysis, where an ester is converted back into a carboxylic acid and an alcohol . This reaction can occur in either basic or acidic solution .
Physical And Chemical Properties Analysis
Esters have various physical and chemical properties. Many simple esters are pleasant-smelling liquids . They are often used in the chemical industry for a variety of purposes, such as solvents and plasticizers .
Scientific Research Applications
Antiviral Applications
The compound has been studied for its potential antiviral effects, particularly against the Influenza A virus . The research showed that the compound inhibited the replication of different influenza A virus strains in vitro with low cytotoxicity . This suggests that it could be developed into a novel anti-Influenza A virus drug in the future .
Emulsification
Sugar-based emulsifiers, which include methyl esters, have been extensively reviewed for their applications in various industries . They are used in the pharmaceutical, food, and personal care industries for their excellent physicochemical properties and functional characteristics .
Enhanced Oil Recovery (EOR)
Fatty acid methyl esters (FAMEs), derived from biomass sources, have been investigated for their potential to lower the minimum miscibility pressure (MMP) in CO2-crude oil systems . This could enhance CO2-EOR performance, presenting an innovative alternative to conventional petroleum-based chemicals in EOR .
Biofuel Applications
FAMEs have also been studied for their potential as biofuels . Fuel blends containing different shares of biomass to liquid, hydrotreated vegetable oils, and fatty acid methyl ester have been applied in a state-of-the-art light-duty diesel engine .
Epoxidation
Methyl esters prepared from oil crops with various profiles of higher fatty acids have been focused on for their epoxidation . This process is particularly relevant for unsaturated fatty acids mainly contained in non-edible linseed and Camelina sativa oil .
Mechanism of Action
Target of Action
It is known that esters, in general, are involved in a wide range of biochemical reactions and can interact with various enzymes and proteins .
Mode of Action
The compound, being an ester, undergoes reactions typical for this class of compounds. Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .
Biochemical Pathways
For instance, a new class of methyltransferases, the SABATH family of methyltransferases, was found to modify phytohormones and other small molecules .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Esters, in general, are known to participate in a variety of biochemical reactions, leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of ®-2-Amino-2-methyl-pent-4-enoic acid methyl ester can be influenced by various environmental factors. For instance, the stability of esters can be affected by factors such as temperature, pH, and the presence of other reactive substances .
Safety and Hazards
Esters can pose certain safety and health hazards. For instance, they can be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled . They may also cause drowsiness or dizziness . It’s important to handle esters with appropriate safety precautions, such as wearing protective equipment and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
methyl (2R)-2-amino-2-methylpent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKALQONYAVQDGR-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC=C)(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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